

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyltriallylsilane

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Compound of Interest

Compound Name: *Triallylmethylsilane*

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Introduction: Unveiling the Potential of a Versatile Organosilicon Building Block

Methyltriallylsilane (MTAS), systematically named methyl-tris(prop-2-enyl)silane, is a tetraorganosilane characterized by a central silicon atom bonded to one methyl group and three reactive allyl groups. This unique structure imbues MTAS with a versatile chemical reactivity, making it a valuable precursor and intermediate in the synthesis of a wide array of organosilicon compounds and polymers. Its applications span from the development of novel silicone-based materials to its use as a crosslinking agent and a building block in complex organic synthesis.^[1] This guide provides a comprehensive overview of the core physical and chemical properties of methyltriallylsilane, offering insights into its characterization, reactivity, and safe handling for professionals in research and development.

Part 1: Core Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of methyltriallylsilane is fundamental to its application and manipulation in a laboratory setting. These properties dictate its handling, purification, and analytical characterization.

Physicochemical Data Summary

The key physical properties of methyltriallylsilane are summarized in the table below, compiled from various chemical data sources.

Property	Value
Molecular Formula	C ₁₀ H ₁₈ Si
Molecular Weight	166.34 g/mol
Appearance	Colorless, transparent liquid
Boiling Point	95 °C at 52 mmHg
Density	0.775 - 0.8055 g/cm ³
Refractive Index (n ²⁰ /D)	1.4661 - 1.4681
Flash Point	22 °C
Solubility	Soluble in common organic solvents (e.g., ethers, alkanes)

Spectroscopic Characterization: The Fingerprint of Methyltriallylsilane

Spectroscopic techniques are indispensable for confirming the identity and purity of methyltriallylsilane. Below is a summary of the expected spectroscopic signatures.

- ¹H NMR: The proton NMR spectrum of methyltriallylsilane is expected to show characteristic signals for the methyl and allyl protons. The methyl protons (Si-CH₃) would appear as a singlet in the upfield region, typically around 0 ppm. The allyl protons would exhibit more complex multiplets:
 - The protons on the carbon adjacent to the silicon (Si-CH₂-) would likely appear as a doublet.
 - The vinyl protons (-CH=CH₂) would show complex splitting patterns in the alkene region of the spectrum (typically 4.5-6.5 ppm).

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon and the three carbons of the allyl group, providing further structural confirmation.

The IR spectrum of methyltriallylsilane is characterized by absorption bands corresponding to its key functional groups. A study involving the thiol-ene reaction of methyltriallylsilane reported the following characteristic IR bands for the starting material: 3073, 3057, 2949, 2921, 2879, 1630, 1478, 1438, 1250, 1180, 990, 878, 850, 738, and 691 cm^{-1} .^[2] These can be assigned as follows:

- $\sim 3073\text{ cm}^{-1}$: $=\text{C-H}$ stretching of the allyl groups.
- $\sim 2949, 2921, 2879\text{ cm}^{-1}$: C-H stretching of the methyl and methylene groups.
- $\sim 1630\text{ cm}^{-1}$: $\text{C}=\text{C}$ stretching of the allyl groups.
- $\sim 1438, 1418\text{ cm}^{-1}$: CH_2 scissoring.
- $\sim 990, 907\text{ cm}^{-1}$: $=\text{CH}_2$ and $=\text{CH}$ out-of-plane bending (wagging).
- $\sim 878, 738\text{ cm}^{-1}$: Si-C stretching and CH_2 rocking.

Caption: Relationship between the molecular structure of methyltriallylsilane and its characteristic IR absorption bands.

Mass spectrometry of methyltriallylsilane would show a molecular ion peak (M^+) corresponding to its molecular weight (166.34 g/mol). The fragmentation pattern would be expected to show losses of methyl ($\text{M}-15$) and allyl ($\text{M}-41$) groups, which are characteristic of such organosilicon compounds.

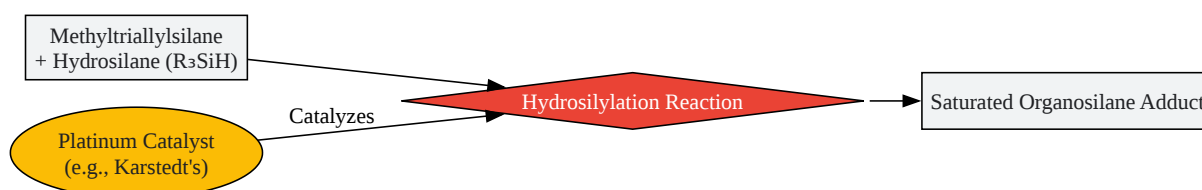
Part 2: Chemical Properties and Reactivity

The three allyl groups of methyltriallylsilane are the primary sites of its chemical reactivity, allowing it to participate in a variety of addition and polymerization reactions.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. While methyltriallylsilane itself does not contain a Si-H bond, its allyl

groups can readily undergo hydrosilylation with other silanes, such as polymethylhydrosiloxane, in the presence of a platinum catalyst like Karstedt's catalyst.[3] This reaction is fundamental for the synthesis of more complex organosilicon structures and for the crosslinking of silicone polymers.[3][4]



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Caption: General workflow for the hydrosilylation of an allyl group on methyltriallylsilane.

Thiol-Ene "Click" Reaction

The allyl groups of methyltriallylsilane can participate in radical-mediated thiol-ene reactions. This "click" chemistry approach allows for the efficient and regioselective addition of thiols across the double bonds, typically in an anti-Markovnikov fashion.[5][6][7][8] This reaction is often initiated by UV light or a radical initiator like AIBN and proceeds with high yields.[9] It provides a powerful method for the synthesis of functionalized organosilicon compounds.[2][6]

Experimental Protocol: Radical-Initiated Thiol-Ene Addition to Methyltriallylsilane[2]

- **Reaction Setup:** In a round-bottom flask under an inert argon atmosphere, dissolve methyltriallylsilane (1 equivalent) and the desired thiol (3 equivalents) in a suitable dry solvent such as THF or pentane.
- **Initiator Addition:** Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).
- **Reaction Conditions:** Heat the reaction mixture to an appropriate temperature (e.g., 85 °C for AIBN initiation) and stir for several hours. Alternatively, the reaction can be initiated by UV irradiation at room temperature.[9]

- **Work-up and Purification:** After the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or distillation.

Rationale for Experimental Choices:

- An inert atmosphere is crucial to prevent side reactions with oxygen, which can interfere with radical processes.
- The use of a slight excess of the thiol can help to ensure complete conversion of the allyl groups.
- The choice of initiator and temperature depends on the specific reactants and desired reaction rate. AIBN is a common choice for thermal initiation, while photoinitiators are used for UV-induced reactions.

Polymerization

The trifunctionality of methyltriallylsilane makes it an excellent monomer or crosslinking agent in various polymerization reactions.

- **Radical Polymerization:** The allyl groups can undergo radical polymerization, although this is generally less controlled than other methods.
- **Ziegler-Natta Polymerization:** As an α -olefin, the allyl groups of methyltriallylsilane can potentially be polymerized using Ziegler-Natta catalysts, which are known for producing stereoregular polymers.^[10]
- **Metathesis Polymerization:** Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of unsaturated polymers. Methyltriallylsilane, being a tri-functional diene (if considering two of the three allyl groups reacting), could be used to create cross-linked polyolefin networks.

Part 3: Safety and Handling

Methyltriallylsilane is a flammable liquid and an irritant. Proper safety precautions are essential when handling this compound.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
- Fire Safety: Keep away from heat, sparks, and open flames. Store in a flammables-approved cabinet.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion: A Multifaceted Tool for Organosilicon Chemistry

Methyltriallylsilane stands out as a highly versatile and reactive building block in the field of organosilicon chemistry. Its three allyl groups provide multiple reaction sites for hydrosilylation, thiol-ene additions, and various polymerization techniques. A solid understanding of its physical properties, spectroscopic signatures, and chemical reactivity, coupled with stringent adherence to safety protocols, will enable researchers and developers to fully harness the potential of this valuable compound in the creation of novel materials and complex molecular architectures.

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